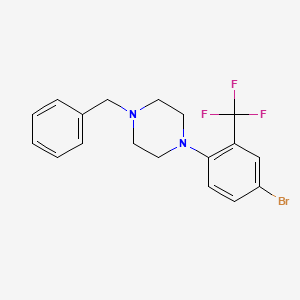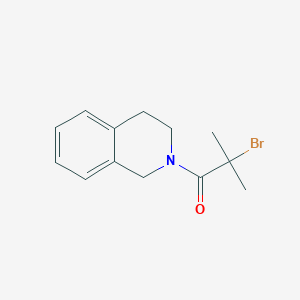
2-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinoline
Übersicht
Beschreibung
“2-Bromo-2-methylpropane” is a versatile reactant in organic synthesis, facilitating the introduction of the tert-butyl group . It’s used in the synthesis of dextran macroinitiator for atom transfer radical polymerization (ATRP) by partial esterification of the hydroxyl group of the polysaccharide .
Molecular Structure Analysis
The molecular structure of “2-Bromo-2-methylpropane” has the formula (CH3)3CBr . The molecular structure of “2-Bromo-2-methylpropionic acid” has the formula (CH3)2CBrCOOH .Chemical Reactions Analysis
The hydrolysis of “2-Bromo-2-methylpropane” is often cited as a classic example of an SN1 reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-2-methylpropane” include a boiling point of 71-73 °C and a melting point of -20 °C . The physical and chemical properties of “2-Bromo-2-methylpropionic acid” include a boiling point of 198-200 °C and a melting point of 44-47 °C .Wissenschaftliche Forschungsanwendungen
Anticancer Applications
1,2,3,4-Tetrahydroisoquinoline derivatives are being explored for their potential as anticancer agents. Redda et al. (2010) synthesized analogs of tetrahydroisoquinoline, evaluating their cytotoxicity against various breast cancer cell lines. The synthesized compounds, particularly 1-benzoyl amino-1,2,3,4-tetrahydroisoquinoline, displayed potent cytotoxicity, showing promise as anticancer drugs (Redda, Gangapuram, & Ardley, 2010).
Neuroprotective Agent
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) is considered a potential endogenous anti-parkinsonism agent. It is present in the brains of mice, rats, monkeys, and humans. This highlights the neuroprotective potential of tetrahydroisoquinoline derivatives in treating Parkinson's disease (Redda, Gangapuram, & Ardley, 2010).
Antimicrobial Properties
Tetrahydroisoquinoline alkaloids have been studied for their antimicrobial activities. This diverse biological property makes them valuable for pharmaceutical research and potential drug development (Redda, Gangapuram, & Ardley, 2010).
Anti-parkinsonian Effects
Niwa et al. (1987) identified 1,2,3,4-tetrahydroisoquinoline (TIQ) in parkinsonian and normal human brains. They found that TIQ was markedly increased in the parkinsonian brain, suggesting its role as an endogenous neurotoxin that could induce Parkinson's disease. This finding underscores the importance of tetrahydroisoquinoline in neurodegenerative disease research (Niwa, Takeda, Kaneda, Hashizume, & Nagatsu, 1987).
Anticonvulsant Agent
Gitto et al. (2006) reported the synthesis of N-substituted 1,2,3,4-tetrahydroisoquinolines with notable anticonvulsant properties. Specifically, one derivative showed high activity comparable to talampanel, a noncompetitive AMPA receptor modulator used in anticonvulsant therapy (Gitto, Caruso, Pagano, De Luca, Citraro, Russo, De Sarro, & Chimirri, 2006).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-bromo-1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c1-13(2,14)12(16)15-8-7-10-5-3-4-6-11(10)9-15/h3-6H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZCRUOTCBYSED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCC2=CC=CC=C2C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B1401913.png)
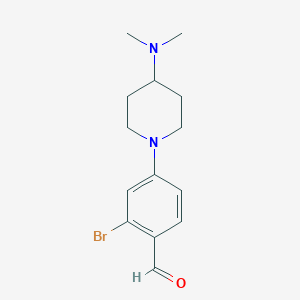
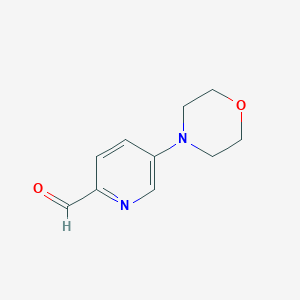
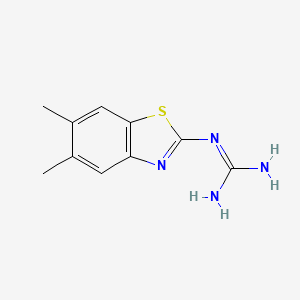
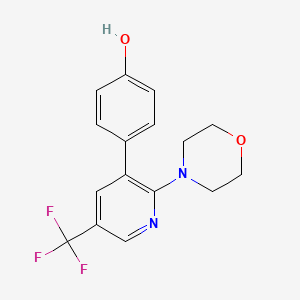
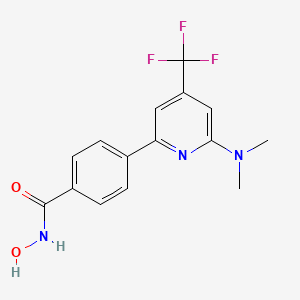
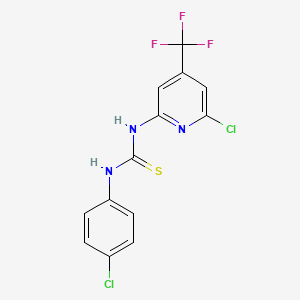
![4-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidine-2-thiol](/img/structure/B1401924.png)
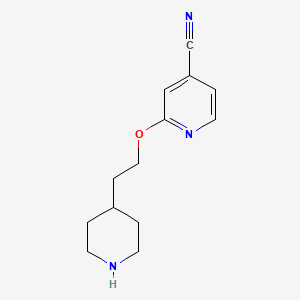
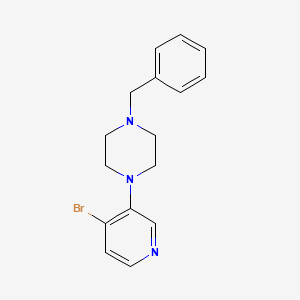
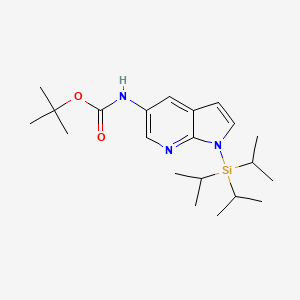
![Methyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-6-carboxylate](/img/structure/B1401934.png)
![1-[3-(Difluoromethoxy)phenyl]imidazolidin-2-one](/img/structure/B1401935.png)
